molecular formula C8H4N4O5 B14488764 5-Nitro-2-(5-nitrofuran-2-yl)pyrimidine CAS No. 65735-67-3

5-Nitro-2-(5-nitrofuran-2-yl)pyrimidine

Cat. No.: B14488764
CAS No.: 65735-67-3
M. Wt: 236.14 g/mol
InChI Key: IRGIZAHFMANDKO-UHFFFAOYSA-N
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Description

5-Nitro-2-(5-nitrofuran-2-yl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a nitrofuran moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the furan ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(5-nitrofuran-2-yl)pyrimidine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with appropriate pyrimidine precursors. One common method includes the condensation of 5-nitrofuran-2-carbaldehyde with a pyrimidine derivative under acidic conditions, followed by cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(5-nitrofuran-2-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyrimidines, and various heterocyclic compounds with enhanced biological activities .

Scientific Research Applications

5-Nitro-2-(5-nitrofuran-2-yl)pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-2-(5-nitrofuran-2-yl)pyrimidine involves the interaction with bacterial enzymes, leading to the inhibition of essential cellular processes. The nitro group undergoes reduction to form reactive intermediates that can damage bacterial DNA and proteins. This compound targets specific enzymes involved in bacterial metabolism, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • Nitrofurantoin
  • Nifuroxazide
  • Furazolidone
  • Nitrofural
  • Nifurtoinol
  • Furazidin
  • Difurazone
  • Nifurquinazol

Uniqueness

5-Nitro-2-(5-nitrofuran-2-yl)pyrimidine is unique due to its dual presence of a pyrimidine ring and a nitrofuran moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to other nitrofuran derivatives.

Properties

CAS No.

65735-67-3

Molecular Formula

C8H4N4O5

Molecular Weight

236.14 g/mol

IUPAC Name

5-nitro-2-(5-nitrofuran-2-yl)pyrimidine

InChI

InChI=1S/C8H4N4O5/c13-11(14)5-3-9-8(10-4-5)6-1-2-7(17-6)12(15)16/h1-4H

InChI Key

IRGIZAHFMANDKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NC=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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